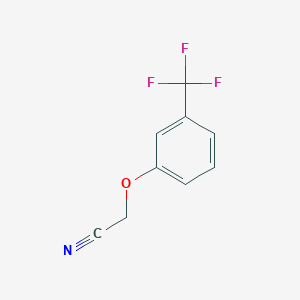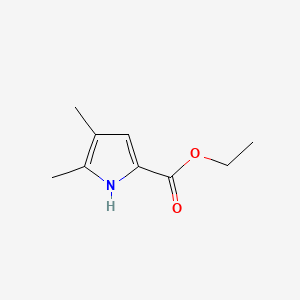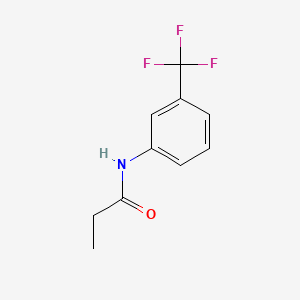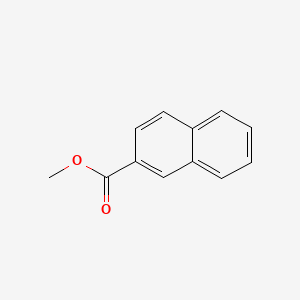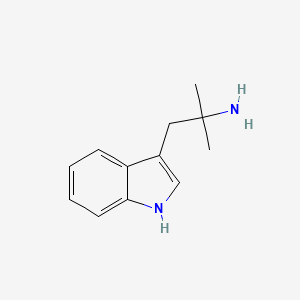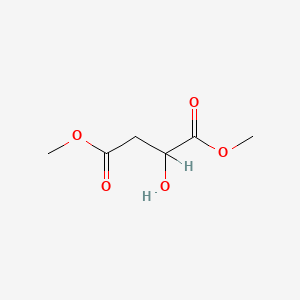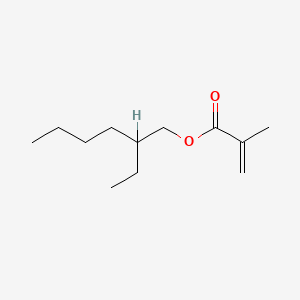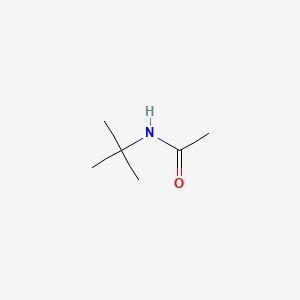
Pyridine-2,3-dicarboxamide
Übersicht
Beschreibung
Pyridine-2,3-dicarboxamide is a type of tridentate ligand for transition metals such as Cu 2+ and Ni 2+ . It has been used in various research fields due to its unique chemical properties .
Synthesis Analysis
Pyridine-2,3-dicarboxamide can be synthesized through various modern synthetic strategies . For instance, it can be produced from condensation reactions involving pyridine-2,6-dicarboxylic acid, pyridine-2,6-dicarbonyl dichloride, or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .Molecular Structure Analysis
The molecular structure of Pyridine-2,3-dicarboxamide has been studied extensively . These studies reveal a general preference for cis amide geometry in which the aromatic groups (N-phenyl and pyridyl) are cis to each other and the pyridine nitrogen anti to the carbonyl oxygen .Chemical Reactions Analysis
Pyridine-2,3-dicarboxamide has been involved in various chemical reactions . For example, it can react with copper (II) acetate monohydrate to give tricopper (II) complexes .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
Pyridine dicarboxamide scaffolds are used in coordination chemistry due to their ability to stabilize reactive species and model metalloenzyme active sites .
Catalysis
These compounds have been utilized in catalytic organic transformations .
Sensing and Recognition
Pyridine dicarboxamide derivatives play a role in sensing and recognition applications .
Supramolecular Assemblies
They are involved in the formation of supramolecular assemblies .
Material Science
These derivatives are used as model compounds in material science for studying intramolecular hydrogen bonding and molecular conformations .
Pharmacological Research
They are researched for their chemical properties and biological activities, which makes them interesting for discovering new pharmacologically-active compounds .
Cancer Treatment
Some pyridine-based scaffolds have been patented for treating cancer as PI3K inhibitors .
Green Synthesis
Pyridine dicarboxamide derivatives have been synthesized using green chemistry principles, such as solid-phase microwave synthesis without catalysts and solvents .
Wirkmechanismus
Target of Action
Pyridine-2,3-dicarboxamide primarily targets G-quadruplexes (G4s), which are atypical nucleic acid structures involved in basic human biological processes . These structures are regulated by small molecules and are considered to have the best G4 specificity .
Mode of Action
The compound interacts with its targets by adopting a highly beneficial V-shape conformation, which maximizes the interaction with the target G4 . This interaction is significantly controlled by the selection of a solvent .
Biochemical Pathways
The compound affects the pathways related to G4 functions. It can directly damage G4 structures, activate multiple antitumor signaling pathways, including the typical cGAS-STING pathway and AIM2-ASC pathway, trigger a strong immune response, and lead to potent antitumor effects .
Pharmacokinetics
Pyridine scaffolds, in general, have been consistently incorporated in a diverse range of drug candidates approved by the fda (food and drug administration) . This suggests that they likely have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the stabilization of G4s compared to duplex DNA, with a preference for parallel structures . More interestingly, these ligands showed different capacities to selectively block DNA polymerization in a PCR-stop assay and to induce G4 conformation switches of hybrid h-Telo G4 .
Action Environment
The action, efficacy, and stability of Pyridine-2,3-dicarboxamide are influenced by environmental factors such as the solvent used. For instance, the detection of Al3+ and Fe3+ ions by nitrobenzoxadiazole bearing pyridine-2,6-dicarboxamide based chemosensors was found to be significantly controlled by the selection of a solvent .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyridine-2,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-10-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVCXRMYJNMDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342133 | |
| Record name | Pyridine-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,3-dicarboxamide | |
CAS RN |
4663-94-9 | |
| Record name | 2,3-Pyridinedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,3-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

